

# Spectroscopic and Methodological Profile of ent-3 $\beta$ -Tigloyloxykaur-16-en-19-oic Acid

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## Compound of Interest

**Compound Name:** ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

**Cat. No.:** B1164376

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This technical guide provides an in-depth overview of the spectroscopic data for ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the plant *Wedelia trilobata*. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Spectroscopic Data

The structural elucidation of ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a comprehensive summary from peer-reviewed phytochemical studies.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid, identified as 3 $\alpha$ -tigloyloxypterokaurene L3 in the source literature, are presented below. The spectra were recorded in  $\text{CDCl}_3$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

| Position | Chemical Shift ( $\delta$ )<br>ppm  | Multiplicity | Coupling Constant<br>(J) Hz |
|----------|-------------------------------------|--------------|-----------------------------|
| 1        | 1.84 ( $\alpha$ ), 1.07 ( $\beta$ ) | m            |                             |
| 2        | 1.95 ( $\alpha$ ), 1.45 ( $\beta$ ) | m            |                             |
| 3        | 4.60                                | dd           | 12.1, 4.5                   |
| 5        | 1.65                                | m            |                             |
| 6        | 1.84 ( $\alpha$ ), 1.80 ( $\beta$ ) | m            |                             |
| 7        | 1.52-1.60                           | m            |                             |
| 9        | 0.95                                | m            |                             |
| 11       | 1.52-1.60                           | m            |                             |
| 12       | 1.60 ( $\alpha$ ), 1.46 ( $\beta$ ) | m            |                             |
| 13       | 2.63                                | br. s        |                             |
| 14       | 1.95 ( $\alpha$ ), 1.13 ( $\beta$ ) | dd           | 11.4, 4.9                   |
| 15       | 2.05                                | m            |                             |
| 17       | 4.79, 4.73                          | br. s        |                             |
| 20       | 0.91                                | s            |                             |
| 2'       | 6.86                                | br. q        | 7.1                         |
| 3'       | 1.83                                | s            |                             |
| 4'       | 1.82                                | d            | 7.1                         |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

| Position | Chemical Shift ( $\delta$ ) ppm | Type            |
|----------|---------------------------------|-----------------|
| 1        | 39.4                            | CH <sub>2</sub> |
| 2        | 18.4                            | CH <sub>2</sub> |
| 3        | 78.7                            | CH              |
| 4        | 44.1                            | C               |
| 5        | 57.2                            | CH              |
| 6        | 21.9                            | CH <sub>2</sub> |
| 7        | 41.3                            | CH <sub>2</sub> |
| 8        | 43.8                            | C               |
| 9        | 55.7                            | CH              |
| 10       | 39.58                           | C               |
| 11       | 18.4                            | CH <sub>2</sub> |
| 12       | 33.1                            | CH <sub>2</sub> |
| 13       | 43.8                            | CH              |
| 14       | 39.57                           | CH <sub>2</sub> |
| 15       | 49.0                            | CH <sub>2</sub> |
| 16       | 155.9                           | C               |
| 17       | 102.9                           | CH <sub>2</sub> |
| 18       | 29.0                            | CH <sub>3</sub> |
| 19       | 177.4                           | C               |
| 20       | 16.2                            | CH <sub>3</sub> |
| 1'       | 167.7                           | C               |
| 2'       | 128.8                           | C               |
| 3'       | 137.2                           | C               |

|    |      |                 |
|----|------|-----------------|
| 4' | 14.4 | CH <sub>3</sub> |
| 5' | 12.0 | CH <sub>3</sub> |

## Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid were not detailed in the primary reviewed literature focusing on its NMR characterization, related studies on similar ent-kaurane diterpenoids from *Wedelia trilobata* report the presence of hydroxyl (v<sub>max</sub> ~3430 cm<sup>-1</sup>) and carbonyl (v<sub>max</sub> ~1710 cm<sup>-1</sup>) groups in their IR spectra. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the molecular formula.

## Experimental Protocols

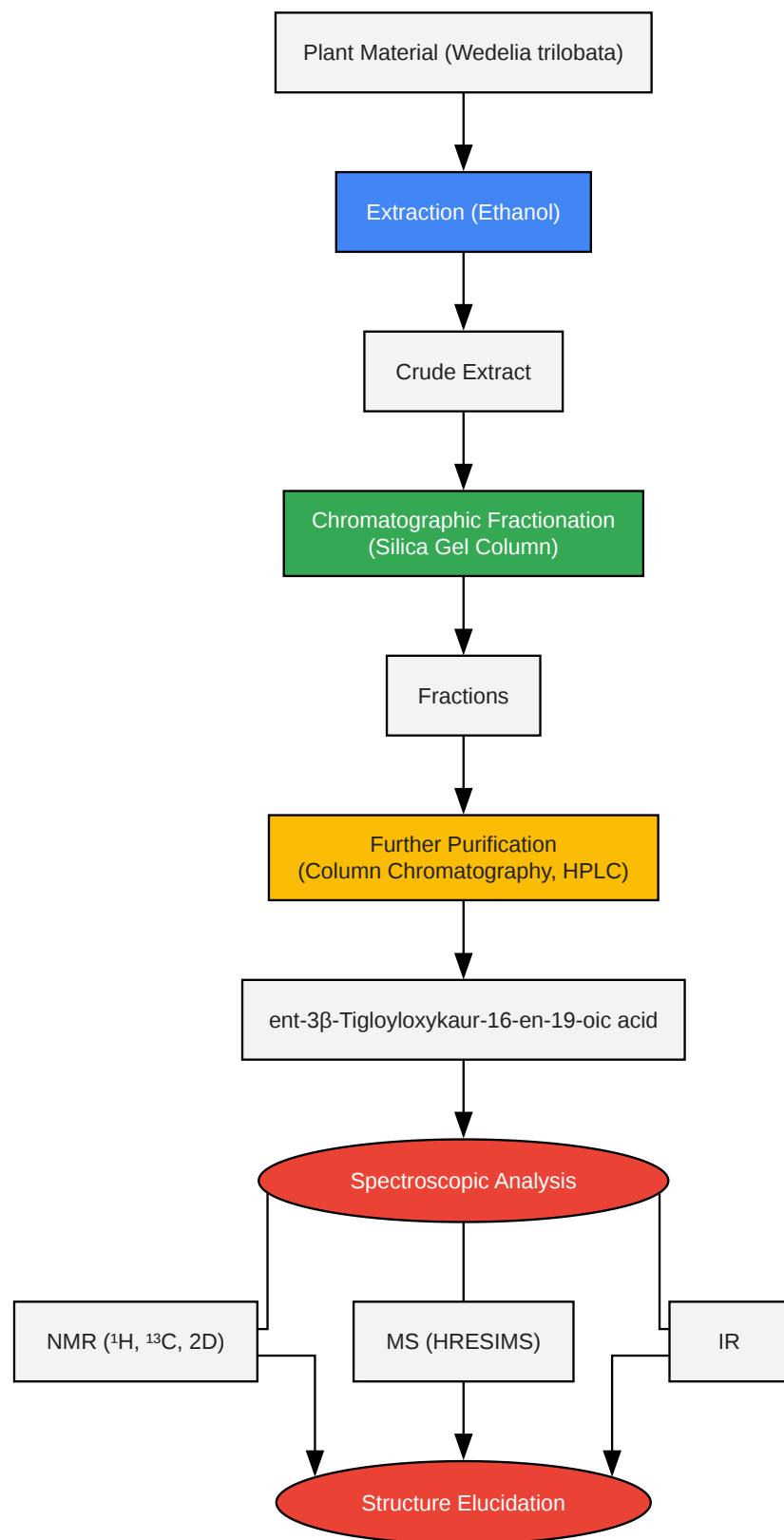
The isolation and characterization of ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid involve a multi-step process typical for natural product chemistry.

1. Plant Material Collection and Extraction: The whole plant of *Wedelia trilobata* is collected, air-dried, and powdered. The powdered material is then extracted with a suitable solvent, such as ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation and Isolation: The crude extract is subjected to chromatographic separation. This typically involves initial fractionation using a silica gel column with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions containing compounds of interest are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.
3. Spectroscopic Analysis: The structure of the isolated compound is elucidated using a combination of spectroscopic methods:
  - NMR Spectroscopy: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

- Mass Spectrometry: HRESIMS is used to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid.

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Caption: Experimental workflow for the isolation and characterization of natural products.

As of the latest review, specific signaling pathways directly modulated by ent-3 $\beta$ -tigloyloxykaur-16-en-19-oic acid have not been extensively detailed in the available scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

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